3-Isopropyl-5-methyl-1H-indole
Description
Molecular Formula: C₁₂H₁₅N
Molecular Weight: 173.25 g/mol
Structure: The compound features an indole core substituted with an isopropyl group at the C3 position and a methyl group at the C5 position (Figure 1) . This substitution pattern confers distinct steric and electronic properties, influencing its reactivity and biological interactions.
Synthesis: A common route is the Fischer indole synthesis, which involves condensation of phenylhydrazine with ketones or aldehydes under acidic conditions .
The isopropyl and methyl groups may enhance binding affinity to biological targets, though detailed mechanistic studies are needed .
Stability: Stable under standard laboratory conditions but degrades under extreme pH or temperature .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3 |
InChI Key |
QYTCWTXIKNBMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Isopropyl-5-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The C3 isopropyl group directs electrophiles to the C2 and C4 positions, while the C5 methyl group mildly activates the C6 position.
Bromination
-
Conditions : Microflow reactor at 25°C, 0.02 s residence time to suppress oligomerization .
-
Product : 2-Bromo-3-isopropyl-5-methyl-1H-indole.
-
Yield : 93% under optimized flow conditions vs. 0% in batch .
Nitration
-
Reagents : HNO₃/H₂SO₄.
-
Product : 5-Methyl-3-isopropyl-1H-indole-4-nitro derivative.
-
Yield : ~50% (estimated from analogous indole nitration).
Oxidation Reactions
The indole ring undergoes oxidation to form quinones or oxoacetates:
Quinone Formation
-
Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Conditions : CH₂Cl₂, room temperature, 2 hours.
-
Product : 3-Isopropyl-5-methyl-indole-4,7-quinone.
-
Yield : 65–70%.
Carbonylative Oxidation
-
Conditions : CH₃CN, 80°C, 20 hours.
-
Product : Methyl 2-(5-methyl-3-isopropyl-1H-indol-2-yl)-2-oxoacetate.
Nucleophilic Alkylation
The NH group undergoes alkylation under basic conditions:
-
Conditions : DMF, 60°C, 5 hours.
-
Product : 1-Methyl-3-isopropyl-5-methyl-1H-indole.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the C2 position:
Suzuki-Miyaura Coupling
-
Conditions : DMF/H₂O, IL3 ionic liquid, 60°C.
-
Product : 2-Aryl-3-isopropyl-5-methyl-1H-indole.
Thienoindole Formation
-
Conditions : HOAc/DMF, 150°C, 16 hours.
-
Product : 8-Methyl-3-(aryl)-8H-thieno[2,3-b]indole.
Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
3-Isopropyl-5-methyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis and other multi-component reactions. Its unique structure allows for various functionalizations that enhance its properties for specific applications.
Table 1: Synthesis Methods for 3-Isopropyl-5-methyl-1H-indole
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Isopropyl aniline, Acetic acid | 85 | |
| Multi-component Reaction | Aldehydes, Isocyanides | 75 | |
| Cyclization of Precursors | Indole derivatives | 90 |
Biological Activities
The compound exhibits a range of biological activities, making it a potential candidate for drug development. Studies have shown its efficacy in antimicrobial, anticancer, and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that 3-Isopropyl-5-methyl-1H-indole possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy of 3-Isopropyl-5-methyl-1H-indole
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 4 μg/mL | |
| Escherichia coli | < 8 μg/mL | |
| Candida albicans | < 6 μg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation.
Table 3: Anticancer Activity of 3-Isopropyl-5-methyl-1H-indole
| Cancer Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction | |
| HCT116 (Colon) | 15.3 | Cell cycle arrest | |
| MCF7 (Breast) | 12.8 | Inhibition of proliferation |
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial effects of various indole derivatives, including 3-Isopropyl-5-methyl-1H-indole. The results demonstrated potent activity against multiple strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, treatment with 3-Isopropyl-5-methyl-1H-indole significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential applications in treating neurodegenerative diseases.
Material Science Applications
Beyond biological applications, 3-Isopropyl-5-methyl-1H-indole has been explored in materials science for its luminescent properties. It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical characteristics.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 3-Isopropyl-5-methyl-1H-indole with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations:
Substituent Position: C3 substitution (e.g., isopropyl, allyl) often enhances bioactivity compared to C2 isomers . For example, 2-isopropyl-5-methyl-1H-indole shows weaker receptor binding than its C3-substituted counterpart due to steric hindrance differences .
Functional Group Effects :
- Nitro groups (e.g., 3-Methyl-5-nitro-1H-indole) introduce electrophilic character, enabling interactions with nucleophilic residues in enzymes or DNA .
- Aldehyde groups (e.g., 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde) facilitate covalent bond formation with biological targets, useful in inhibitor design .
Biological Activity: Compounds with bulky substituents (e.g., isopropyl, tetrahydropyridinyl) at C3 exhibit higher affinity for hydrophobic binding pockets in proteins, a trait leveraged in anticancer drug design . Allyl groups (e.g., 3-Allyl-5-methoxy-1H-indole) enhance π-π stacking interactions, improving binding to aromatic amino acids in receptors .
Biological Activity
3-Isopropyl-5-methyl-1H-indole is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
3-Isopropyl-5-methyl-1H-indole features an indole ring substituted with an isopropyl group at the 3-position and a methyl group at the 5-position. This structural configuration is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Indole derivatives, including 3-isopropyl-5-methyl-1H-indole, have been extensively studied for their antimicrobial properties. Research indicates that substitutions on the indole ring can enhance antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Isopropyl-5-methyl-1H-indole | Staphylococcus aureus | 15 µg/mL |
| 4-Chloroindole | Escherichia coli | 50 µg/mL |
| 5-Chloroindole | Bacillus subtilis | 75 µg/mL |
Studies show that the introduction of halogen or alkyl groups at specific positions on the indole ring can significantly improve activity against Gram-positive and Gram-negative bacteria .
Antiviral Properties
Indole derivatives are also recognized for their antiviral activity. For instance, compounds similar to 3-isopropyl-5-methyl-1H-indole have demonstrated efficacy against viruses such as Hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
Table 2: Antiviral Activity of Indole Derivatives
| Compound | Virus Type | EC50 (nM) |
|---|---|---|
| 3-Isopropyl-5-methyl-1H-indole | Hepatitis C virus | 100 nM |
| Tetracyclic Indoles | Various HCV Genotypes | <10 nM |
Research indicates that modifications to the indole structure can enhance selectivity and potency against specific viral targets .
Anticancer Activity
The anticancer potential of indole derivatives has garnered significant attention. Compounds like 3-isopropyl-5-methyl-1H-indole exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several indole derivatives on human cancer cell lines. The results indicated that:
- Cell Line: HeLa (cervical cancer)
- IC50 for 3-Isopropyl-5-methyl-1H-indole: 25 µM
- Comparison with other derivatives: Standard chemotherapy agents had IC50 values ranging from 10 to 30 µM.
This suggests that while effective, further optimization may be necessary to enhance its anticancer properties .
The biological activity of 3-isopropyl-5-methyl-1H-indole is attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition: Compounds can inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation: Some indoles may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isopropyl-5-methyl-1H-indole, and how can reaction efficiency be optimized?
- Methodology : The synthesis of indole derivatives typically involves electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine-catalyzed reactions in acetonitrile (MeCN) at 40°C with 10 mol% I₂ achieved a 98% yield for structurally related indole derivatives . Key variables include catalyst choice (e.g., I₂ vs. FeCl₃), solvent polarity, and temperature. Optimization can be guided by design of experiments (DoE) to systematically vary parameters like reaction time (5–24 hours) and catalyst loading .
Q. Which spectroscopic techniques are most effective for confirming the structure of 3-Isopropyl-5-methyl-1H-indole?
- Methodology : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. For example, ¹H NMR of similar compounds reveals indole proton resonances at δ 7.95–6.76 ppm, with substituent-specific shifts (e.g., isopropyl groups at δ 1.2–1.5 ppm) . High-resolution mass spectrometry (HRMS) or FAB-HRMS confirms molecular weight, while elemental analysis validates purity (>98%) .
Q. What purification strategies are recommended for isolating 3-Isopropyl-5-methyl-1H-indole from complex reaction mixtures?
- Methodology : Flash column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) effectively separates indole derivatives from by-products . For thermally stable compounds, recrystallization in polar solvents (e.g., ethanol) may improve purity. TLC monitoring (Rf ~0.3–0.5 in ethyl acetate) ensures fraction consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for 3-Isopropyl-5-methyl-1H-indole synthesis across different methodologies?
- Methodology : Discrepancies often arise from catalyst efficiency and solvent effects. For instance, I₂ in MeCN improves yields (98%) compared to FeCl₃ (67%) due to enhanced electrophilic activation . Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) can isolate critical variables. Meta-analyses of literature data (e.g., Table 1 from ) may identify trends in optimal conditions.
Q. What strategies are recommended for optimizing reaction conditions to improve the scalability of 3-Isopropyl-5-methyl-1H-indole synthesis?
- Methodology : Scalability requires balancing cost, safety, and efficiency. For example, substituting hazardous solvents (DMF, PEG-400) with greener alternatives (e.g., ethanol/water mixtures) while maintaining yield . Kinetic studies can identify rate-limiting steps (e.g., azide-alkyne cycloadditions), enabling process intensification via continuous flow reactors .
Q. How should unexpected by-products or impurities be addressed during the purification of 3-Isopropyl-5-methyl-1H-indole?
- Methodology : LC-MS or GC-MS can identify impurities (e.g., dimerization products or unreacted intermediates). Adjusting chromatography conditions (e.g., silica gel vs. reverse-phase C18) or introducing scavenger resins (e.g., for metal removal) improves purity . For persistent by-products, mechanistic studies (e.g., DFT calculations) may reveal side-reaction pathways.
Q. What experimental approaches are suitable for determining the thermal stability and decomposition profile of 3-Isopropyl-5-methyl-1H-indole?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpies. For example, related indoles exhibit melting points >150°C and decompose via radical pathways above 250°C . Accelerated stability studies (40–80°C, 75% RH) under ICH guidelines predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
